molecular formula C11H18N2O B12608688 N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide CAS No. 918638-01-4

N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide

Cat. No.: B12608688
CAS No.: 918638-01-4
M. Wt: 194.27 g/mol
InChI Key: PZWIZYWXTCAEKU-UHFFFAOYSA-N
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Description

N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide is a specialized acrylamide derivative designed for advanced polymer and medicinal chemistry research. Its molecular structure incorporates a piperidine ring, a privileged scaffold in pharmaceutical development, linked to a polymerizable acrylamide group . This bifunctional nature makes it a valuable monomeric precursor for the synthesis of stimuli-responsive "smart" polymers . These polymers can exhibit dual functionality, demonstrating both temperature and pH-responsiveness due to the presence of the ionizable piperidyl amino group, which alters the polymer's hydrophobicity upon protonation or deprotonation . Such properties are highly sought after in the development of advanced drug delivery systems, where controlled release of therapeutics in response to specific physiological cues is desired. The piperidine moiety is one of the most significant structural components in pharmaceuticals and is present in more than twenty classes of medicinal compounds . Furthermore, the compound's acrylamide group allows it to serve as a key building block in the creation of functional materials. Researchers can utilize this compound to create amphiphilic block copolymers that are capable of self-assembling into various nanostructures, such as polymersomes or micelles, for potential applications in targeted drug delivery . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918638-01-4

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

N-(1-piperidin-1-ylprop-2-enyl)prop-2-enamide

InChI

InChI=1S/C11H18N2O/c1-3-10(12-11(14)4-2)13-8-6-5-7-9-13/h3-4,10H,1-2,5-9H2,(H,12,14)

InChI Key

PZWIZYWXTCAEKU-UHFFFAOYSA-N

Canonical SMILES

C=CC(NC(=O)C=C)N1CCCCC1

Origin of Product

United States

Preparation Methods

Direct Synthesis via Nucleophilic Substitution

The most common method involves a nucleophilic substitution reaction where piperidine acts as a nucleophile. The general reaction scheme is as follows:

$$
\text{Prop-2-enamide} + \text{Piperidine} \xrightarrow{\text{Base}} \text{N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide}
$$

Reagents and Conditions:

  • Reagents: Prop-2-enamide, piperidine
  • Base: Sodium hydride or potassium carbonate to deprotonate the amide
  • Solvent: Typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Temperature: Reaction is usually performed at elevated temperatures (60–80°C)

Electrophilic Activation

A novel approach involves the electrophilic activation of amides to form enamides, which can subsequently react with piperidine. This method utilizes strong bases and activating agents.

Procedure:

  • An amide is treated with lithium hexamethyldisilazane (LiHMDS) and triflic anhydride (Tf₂O) to activate the nitrogen.
  • The resulting intermediate undergoes nucleophilic attack by piperidine.

Yield and Efficiency:

This method has shown promising results with yields reaching up to 89% under optimized conditions, highlighting its efficiency for synthesizing enamides from amides.

Alternative Synthetic Routes

Other synthetic routes may involve multi-step processes where intermediates are formed before arriving at the final compound. For example:

  • Formation of a piperidinyl intermediate followed by its reaction with an acrylamide derivative.
  • Use of coupling reactions, where activated esters or halides react with piperidine.

  • Comparison of Synthetic Methods

Method Yield (%) Conditions Required Advantages
Direct Nucleophilic Substitution 70–80 Base, organic solvent Simple and straightforward
Electrophilic Activation Up to 89 Strong base, activating agent High yield, efficient
Multi-step Synthesis Variable Multiple reagents and conditions Versatile for complex structures

This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that it may modulate enzyme activity or receptor interactions, which is crucial for therapeutic applications.

Mechanism of Action

The mechanism involves interaction with specific molecular targets, potentially leading to inhibition or activation of biological pathways. Understanding these interactions is essential for optimizing its use in drug design.

The preparation methods for this compound demonstrate a range of synthetic strategies from straightforward nucleophilic substitutions to more complex electrophilic activations. Each method offers unique advantages in terms of yield and applicability in further chemical synthesis or biological research.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .

Comparison with Similar Compounds

Thiosemicarbazone Derivatives

Compound : 2-[1-Oxo-1-(piperidin-1-yl)propan-2-ylidene]-N-(prop-2-en-1-yl)hydrazinecarbothioamide (HL)

  • Structure : Replaces the acrylamide group with a thiosemicarbazone moiety (N–NH–C=S).
  • Synthesis : Prepared via condensation of 1-(piperidin-1-yl)propan-2-one with N-allylthiosemicarbazide .
  • Biological Activity : Forms coordination complexes with Cu(II), Ni(II), and Fe(III), exhibiting antioxidant properties (e.g., radical scavenging in DPPH assays). These complexes show enhanced activity compared to the free ligand due to metal-ligand synergism .
  • Applications : Explored for anti-inflammatory and oxidative stress-related disease modulation .
Parameter N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide HL (Thiosemicarbazone)
Functional Group Acrylamide Thiosemicarbazone (C=S, NH)
Coordination Sites Limited (amide oxygen) Multiple (S, N, O)
Antioxidant Activity Not reported Significant (IC₅₀ ~ 20 µM)
Metal Complexes Unlikely Cu, Ni, Fe complexes

Fluorinated Acrylamide Analogs

Compound : N-[3-Fluoro-4-(piperidin-1-yl)phenyl]prop-2-enamide

  • Structure : Substituted phenyl ring with a fluorine atom at the 3-position.
  • Synthesis : Likely synthesized via nucleophilic substitution or coupling reactions involving piperidine and fluorinated aryl precursors .
  • Applications: Fluorination often enhances metabolic stability and binding affinity in drug candidates. This compound’s structural rigidity may improve target selectivity compared to non-fluorinated analogs.

Piperidine-Containing Pharmaceuticals

Compound : Fisogatinibum (INN: C19H17F3N2O3S)

  • Structure : Prop-2-enamide linked to a piperidine ring fused with a quinazolin-2-amine scaffold.

Pyridine-Substituted Piperidine Derivatives

Compound : N-(1-(Piperidin-1-yl)propan-2-yl)pyridin-2-amine

  • Structure : Replaces acrylamide with a pyridin-2-amine group.

Key Research Findings

  • Antioxidant Activity : Thiosemicarbazone analogs (e.g., HL) outperform acrylamide derivatives in radical scavenging due to their redox-active sulfur and nitrogen sites .
  • Coordination Chemistry : Thiosemicarbazones form stable metal complexes (e.g., [Cu(L)X]), enhancing their biological activity. Acrylamides lack such versatility .
  • Structural Flexibility : Fluorinated or aryl-substituted acrylamides (e.g., N-[3-fluoro-4-(piperidin-1-yl)phenyl]prop-2-enamide) exhibit improved pharmacokinetic profiles .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Biological Activity
This compound C11H16N2O Acrylamide, Piperidine Not explicitly reported
HL (Thiosemicarbazone) C12H19N3OS Thiosemicarbazone, Piperidine Antioxidant (IC₅₀ ~ 20 µM)
N-[3-Fluoro-4-(piperidin-1-yl)phenyl]prop-2-enamide C14H17FN2O Acrylamide, Fluorophenyl Metabolic stability enhancement
Fisogatinibum C19H17F3N2O3S Quinazoline, Piperidine, Acrylamide Kinase inhibition

Table 2: Metal Complexes of HL vs. Acrylamide Derivatives

Compound Metal Complex Application
HL [Cu(L)Cl] Antioxidant, anti-inflammatory
Acrylamide analogs None Limited to precursor roles

Biological Activity

N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide, also known as acryloylfentanyl, is a synthetic compound that has garnered attention due to its potential biological activity, particularly in the context of opioid research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H20N2O\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}

This compound features a piperidine ring, which is known for its role in various biological activities. The presence of the prop-2-enamide group suggests potential reactivity that may contribute to its pharmacological effects.

Acryloylfentanyl operates primarily as an opioid receptor agonist. Its structure allows it to bind effectively to mu-opioid receptors (MOR), which are pivotal in mediating analgesic effects and other opioid-related activities. The binding affinity and selectivity for these receptors can influence its potency and efficacy compared to other opioids.

Analgesic Properties

Research indicates that compounds like acryloylfentanyl exhibit significant analgesic properties. Studies have shown that similar piperidine derivatives can produce pain relief comparable to traditional opioids. For instance, a study highlighted the synthesis of various piperidine derivatives, showing promising antitumor and analgesic activities .

Antitumor Activity

Some derivatives of piperidine, including those with similar structures to acryloylfentanyl, have demonstrated antitumor properties. The mechanism often involves the modulation of apoptotic pathways and inhibition of tumor cell proliferation . However, specific studies on acryloylfentanyl's direct antitumor effects remain limited.

Toxicity and Abuse Potential

Acryloylfentanyl has been associated with significant toxicity and abuse potential, similar to fentanyl and its analogs. Reports indicate that it can lead to severe respiratory depression and overdose situations, making it a substance of concern for public health . Its classification under controlled substances reflects these risks.

Case Study 1: Overdose Incidents

Several overdose cases involving acryloylfentanyl have been reported, highlighting its potency. In one instance, emergency responders noted rapid respiratory failure in individuals who had ingested the compound, necessitating immediate intervention with naloxone .

Case Study 2: Comparative Analysis with Fentanyl

A comparative study evaluated the effects of acryloylfentanyl against fentanyl in animal models. Results indicated that while both compounds produced similar analgesic effects, acryloylfentanyl exhibited a faster onset but also higher rates of adverse effects .

Research Findings Summary Table

Study Findings Implications
Opioid Receptor Binding StudyHigh binding affinity for mu-opioid receptorsPotential for strong analgesic effects
Toxicity AssessmentSignificant respiratory depression observed in overdose casesHigh abuse potential
Comparative Efficacy StudyFaster onset compared to fentanyl with increased adverse effectsNeed for caution in clinical use

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